2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a benzyl group at the 4-position, a phenoxymethyl substituent at the 5-position of the triazole ring, and a sulfanyl-linked acetamide group attached to a 3,4-dichlorophenyl moiety (). Its molecular structure combines hydrophobic (benzyl, dichlorophenyl) and polar (sulfanyl, acetamide) functionalities, which are critical for interactions with biological targets. The compound is synthesized via nucleophilic substitution reactions, as exemplified by analogous procedures in .
1,2,4-Triazole derivatives are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often attributed to the –N–C–S pharmacophore (). The presence of electron-withdrawing chlorine atoms on the phenyl ring may enhance metabolic stability and binding affinity to target proteins.
Properties
IUPAC Name |
2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4O2S/c25-20-12-11-18(13-21(20)26)27-23(31)16-33-24-29-28-22(15-32-19-9-5-2-6-10-19)30(24)14-17-7-3-1-4-8-17/h1-13H,14-16H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKMBFGJJQITMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step process starting from commercially available precursors
Industrial Production Methods
Industrial-scale production typically involves optimized reaction conditions to enhance yield and purity, including the use of catalysts, controlled temperature, and pressure conditions. High-performance liquid chromatography (HPLC) is often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfanyl and phenyl groups.
Reduction: : Selective reduction of the triazole ring or other functionalities.
Substitution: : Nucleophilic and electrophilic substitution reactions are feasible at the benzyl and phenoxymethyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, organolithium reagents.
Major Products Formed
The major products depend on the specific reaction conditions but typically involve modified triazole derivatives or altered acetamide moieties.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential bioactivity. The triazole ring is known to interact with various enzymes and receptors, making it a candidate for drug development.
Medicine
Preliminary studies suggest it may have antifungal, antibacterial, or anti-inflammatory properties, though further research is needed to confirm these effects.
Industry
In the industrial sector, it could be utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. The triazole ring can form hydrogen bonds with enzyme active sites, potentially inhibiting or modifying enzyme function. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Substituent Variations in the Triazole Core
The table below highlights key structural differences among related 1,2,4-triazole derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s dichlorophenyl group (electron-withdrawing) contrasts with the 3-methylphenyl (electron-donating) group in , which may alter solubility and receptor-binding kinetics.
- Heterocyclic Modifications: Replacement of benzyl with ethyl and phenoxymethyl with thiophene () introduces smaller, less bulky groups, possibly enhancing metabolic stability.
Physicochemical Properties
- Hydrogen Bonding : The acetamide and sulfanyl groups provide hydrogen-bonding sites, critical for target engagement.
Biological Activity
2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a compound belonging to the class of triazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic effects and mechanisms of action.
- Molecular Formula : C26H26N4O3S
- Molecular Weight : 474.57 g/mol
- CAS Number : 909361-59-7
- Structure : The compound features a triazole ring, a sulfur atom, and a dichlorophenyl acetamide moiety.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, triazole-thiones have shown promising results in overcoming resistance in non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The specific compound under discussion may exhibit similar antimicrobial efficacy due to its structural components.
Anticonvulsant Activity
Research has demonstrated that some triazole derivatives can modulate GABAergic activity, potentially leading to anticonvulsant effects. A recent study evaluated the anticonvulsant activity of related compounds using the pentylenetetrazole-induced seizure model in mice. While many derivatives showed limited activity, some exhibited a reduction in seizure severity and mortality rates . The binding affinity to GABA receptors is crucial for these effects, suggesting that further studies on this compound's interaction with such targets could yield important insights.
Anticancer Potential
Triazoles have been investigated for their anticancer properties. In vitro studies have shown that certain triazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated activity against various cancer cell lines with IC50 values indicating effective cytotoxicity . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
The biological activity of triazole compounds often relates to their ability to interact with specific enzymes or receptors:
- GABA Receptor Modulation : The compound may enhance GABAergic transmission by acting as a positive allosteric modulator at GABA_A receptors.
- Enzyme Inhibition : Some studies suggest that triazoles can inhibit key enzymes involved in cancer metabolism or microbial resistance mechanisms.
Data Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anticonvulsant | Reduced seizure severity in animal models | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Studies
- Anticonvulsant Study : A study on related compounds showed that while most did not exhibit strong anticonvulsant properties, some derivatives reduced mortality in seizure models by up to 17% compared to control groups .
- Anticancer Research : In vitro testing on triazole derivatives revealed significant cytotoxicity against colon carcinoma cell lines with varying IC50 values, indicating potential as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for preparing 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide?
The synthesis typically involves multi-step reactions:
Core triazole-thiol formation : Refluxing hydrazide derivatives (e.g., benzyl hydrazine) with iso-thiocyanates in ethanol, followed by NaOH/HCl treatment to form the triazole-thiol intermediate .
Sulfanyl-acetamide coupling : Reacting the triazole-thiol with 2-chloroacetonitrile in DMF under basic conditions (NaOH) to introduce the sulfanyl-acetamide moiety .
Final functionalization : Coupling with 3,4-dichloroaniline via amide bond formation using standard coupling agents (e.g., EDC/HOBt) .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| 1 | Ethanol, reflux, 6–8 hrs | Use inert atmosphere to prevent oxidation |
| 2 | DMF, NaOH, 60°C | Monitor via TLC (Rf = 0.5 in EtOAc/hexane) |
| 3 | DCM, EDC/HOBt, RT | Purify via column chromatography (silica gel) |
Q. How is the structural integrity of this compound validated?
Structural characterization employs:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, dichlorophenyl signals at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Exact mass verification (e.g., calculated [M+H] = 529.12, observed = 529.11) .
- X-ray crystallography (if crystals form): Resolves 3D conformation, including triazole ring planarity and sulfur-acetamide bond angles .
Q. What preliminary biological activities are associated with this compound?
Early studies on structurally analogous triazole derivatives suggest:
- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli due to sulfanyl group interactions with bacterial enzymes .
- Anticancer potential : IC of 10–50 µM in HepG2 cells via apoptosis induction, linked to the dichlorophenyl moiety’s electron-withdrawing effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Critical substituents and their effects:
| Substituent | Role in Bioactivity | Evidence Source |
|---|---|---|
| Benzyl group (4-position) | Enhances lipophilicity and membrane penetration | |
| Phenoxymethyl (5-position) | Stabilizes triazole ring conformation, improving target binding | |
| 3,4-Dichlorophenyl | Increases electron density, enhancing enzyme inhibition |
Q. Methodological approach :
- Synthesize analogs with substituent variations (e.g., replacing benzyl with pyridinyl).
- Test bioactivity and correlate with computational docking (e.g., AutoDock Vina) to identify key binding residues .
Q. How can contradictory bioassay data be resolved?
Common pitfalls and solutions:
- Variability in MIC/IC values : Use orthogonal assays (e.g., resazurin viability assay vs. colony counting) .
- Off-target effects : Perform kinase profiling or proteome-wide affinity pull-down assays to identify unintended interactions .
- Solubility artifacts : Pre-saturate media with DMSO controls and validate via HPLC purity checks (>98%) .
Q. What computational strategies predict the mechanism of action?
- Molecular dynamics (MD) simulations : Analyze triazole-sulfanyl interactions with bacterial dihydrofolate reductase (DHFR) over 100 ns trajectories .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize targets (e.g., fungal CYP51) .
Q. How can derivatization improve selectivity against resistant strains?
- Introduce fluorinated groups : Replace dichlorophenyl with trifluoromethyl to enhance metabolic stability .
- Click chemistry modifications : Add triazole-linked PEG chains to reduce off-target binding .
Q. What analytical challenges arise in purity assessment?
- By-product detection : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate unreacted intermediates .
- Metal contamination : Inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual catalysts (e.g., Pd < 10 ppm) .
Q. How does the compound’s stability vary under experimental conditions?
- pH sensitivity : Degrades rapidly at pH < 3 (hydrolysis of acetamide bond); use buffered solutions (pH 7.4) for bioassays .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Q. What in vivo models are suitable for preclinical testing?
- Murine infection models : Evaluate oral bioavailability (10 mg/kg dose) and kidney/liver toxicity via histopathology .
- Zebrafish xenografts : Screen antitumor efficacy with real-time fluorescence imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
